molecular formula C9H11NO2S B1379965 2-(Cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 1529418-76-5

2-(Cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B1379965
CAS No.: 1529418-76-5
M. Wt: 197.26 g/mol
InChI Key: JPKJSCGSMQKCFW-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the cyclopropylmethyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur, can be used to form the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the thiazole ring .

Scientific Research Applications

2-(Cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The cyclopropylmethyl group may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxamide
  • 2-(Cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxylate
  • 2-(Cyclopropylmethyl)-4-methyl-1,3-thiazole-5-sulfonic acid

Uniqueness

2-(Cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropylmethyl group enhances its stability and reactivity, while the carboxylic acid group allows for further functionalization and derivatization .

Properties

IUPAC Name

2-(cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c1-5-8(9(11)12)13-7(10-5)4-6-2-3-6/h6H,2-4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKJSCGSMQKCFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CC2CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1529418-76-5
Record name 2-(cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Reactant of Route 2
2-(Cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Reactant of Route 3
2-(Cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Reactant of Route 4
2-(Cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-(Cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-(Cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxylic acid

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